molecular formula C20H22BrNO4 B11692570 Pentyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate

Pentyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate

Cat. No.: B11692570
M. Wt: 420.3 g/mol
InChI Key: JZHWPGFGQMEDLI-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Pentyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated equipment to scale up the process.

Chemical Reactions Analysis

Pentyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pentyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It may be used in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of Pentyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the acetylamino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Pentyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate can be compared with similar compounds such as:

  • Propyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate
  • Butyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate
  • Hexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate
  • Isobutyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate

These compounds share a similar core structure but differ in the length and nature of the alkyl chain attached to the benzoate ester. The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties .

Properties

Molecular Formula

C20H22BrNO4

Molecular Weight

420.3 g/mol

IUPAC Name

pentyl 4-[[2-(4-bromophenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C20H22BrNO4/c1-2-3-4-13-25-20(24)15-5-9-17(10-6-15)22-19(23)14-26-18-11-7-16(21)8-12-18/h5-12H,2-4,13-14H2,1H3,(H,22,23)

InChI Key

JZHWPGFGQMEDLI-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br

Origin of Product

United States

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